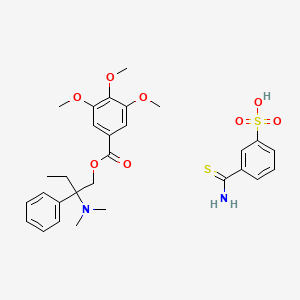

Trimebutine (3-TCBS)

Description

Analgesics; structure in first source

Properties

CAS No. |

1456509-46-8 |

|---|---|

Molecular Formula |

C29H36N2O8S2 |

Molecular Weight |

604.7 g/mol |

IUPAC Name |

3-carbamothioylbenzenesulfonic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C22H29NO5.C7H7NO3S2/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;8-7(12)5-2-1-3-6(4-5)13(9,10)11/h8-14H,7,15H2,1-6H3;1-4H,(H2,8,12)(H,9,10,11) |

InChI Key |

ACKBGPXURGPUEW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C1=CC(=CC(=C1)S(=O)(=O)O)C(=S)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GIC-1001; GIC1001; GIC 1001; GIC1001 TB-905-02; GIC1001 CTB salt; GIC1001 3-carbamothioylbenzenesulfonate salt. |

Origin of Product |

United States |

Foundational & Exploratory

Trimebutine's Mechanism of Action on Opioid Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine is a multifaceted drug employed in the management of gastrointestinal motility disorders, most notably irritable bowel syndrome (IBS). Its therapeutic efficacy stems from a complex mechanism of action that includes interaction with the endogenous opioid system. This technical guide provides a comprehensive overview of trimebutine's engagement with mu (μ), delta (δ), and kappa (κ) opioid receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism: A Weak Agonist at Peripheral Opioid Receptors

Trimebutine and its primary active metabolite, N-desmethyltrimebutine (nor-trimebutine), act as agonists at peripheral μ, δ, and κ opioid receptors located within the enteric nervous system.[1][2][3][4] This interaction is considered a weak agonism, particularly at the μ-opioid receptor, when compared to traditional opioids like morphine.[2][3] This enkephalinergic agonism allows trimebutine to modulate gastrointestinal motility, contributing to its dual prokinetic and antispasmodic effects.[4] The activation of these receptors is a key component in trimebutine's ability to normalize bowel function.[1]

Quantitative Analysis of Receptor Binding and Potency

The affinity and potency of trimebutine and N-desmethyltrimebutine for opioid receptors have been quantified in various preclinical studies. The following tables summarize the key quantitative data from competitive binding assays and functional assays.

Table 1: Opioid Receptor Binding Affinities (Ki)

| Compound | Receptor Subtype | Ki (μM) | Tissue Source | Reference |

| Trimebutine | μ (mu) | 0.18 | Canine Ileum Myenteric Plexus | [5] |

| δ (delta) | - | - | - | |

| κ (kappa) | - | - | - | |

| N-desmethyltrimebutine | μ (mu) | 0.72 | Canine Ileum Myenteric Plexus | [5] |

| δ (delta) | - | - | - | |

| κ (kappa) | - | - | - |

Note: A comprehensive Ki value set for all three receptor subtypes from a single study was not available in the provided search results. The data from the canine ileum study provides valuable insight into the relative affinities.

Table 2: Inhibitory Concentrations (IC50) from Functional Assays

| Compound | Receptor Subtype Assay | IC50 (μM) | Tissue/Preparation | Reference |

| Trimebutine | μ (mu) - Guinea Pig Ileum | 0.75 | Guinea Pig Ileum | [6] |

| κ (kappa) - Rabbit Vas Deferens | 7.1 | Rabbit Vas Deferens | [6] | |

| δ (delta) - Mouse Vas Deferens | 39 | Mouse Vas Deferens | [6] |

Table 3: Receptor Selectivity Index

| Compound | Receptor Selectivity (μ : δ : κ) | Reference |

| Trimebutine | 100 : 12 : 14.4 | [7] |

| N-desmethyltrimebutine | 100 : 32 : 25 | [7] |

| Morphine | 100 : 5 : 5 | [7] |

Signaling Pathways of Trimebutine at Opioid Receptors

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline generalized methodologies for key experiments used to characterize the interaction of trimebutine with opioid receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound (trimebutine) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

-

Membrane preparations from cells or tissues expressing opioid receptors (e.g., guinea pig brain homogenate).

-

Radiolabeled opioid ligand (e.g., [³H]-naloxone for general opioid binding, or more specific radioligands for each receptor subtype).

-

Unlabeled trimebutine and its metabolites at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of trimebutine in the assay buffer.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 value of trimebutine, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to opioid receptors upon agonist binding.

Materials:

-

Membrane preparations expressing opioid receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Trimebutine at various concentrations.

-

Assay buffer.

-

Scintillation counter.

Procedure:

-

Pre-incubate the membrane preparation with GDP to ensure G-proteins are in their inactive state.

-

Add trimebutine at various concentrations followed by the addition of [³⁵S]GTPγS.

-

Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Plot the concentration-response curve to determine the EC50 and Emax values for trimebutine-induced G-protein activation.

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Materials:

-

Whole cells expressing the opioid receptor of interest.

-

Forskolin (an adenylyl cyclase activator).

-

Trimebutine at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Incubate the cells with trimebutine at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a suitable assay kit.

-

Generate a concentration-response curve to determine the IC50 of trimebutine for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

Trimebutine exerts its modulatory effects on gastrointestinal motility in part through its action as a weak agonist at peripheral mu, delta, and kappa opioid receptors. Its binding affinities and functional potencies have been characterized through a variety of in vitro assays. The primary signaling mechanism involves the canonical Gαi/o-coupled pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. This detailed understanding of trimebutine's interaction with the opioid system is crucial for the continued development and optimization of therapies for functional gastrointestinal disorders. Further research focusing on the specific downstream effectors and potential for biased agonism could provide even greater insights into its nuanced pharmacological profile.

References

- 1. The opioid receptor selectivity for trimebutine in isolated tissues experiments and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of trimebutine and Jo-1196 (fedotozine) with opioid receptors in the canine ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Mode of action of trimebutine: involvement if opioid receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions of trimebutine with guinea-pig opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Pharmacology of Trimebutine Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine maleate is a multifaceted pharmaceutical agent utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[1] Its therapeutic efficacy stems from a complex and unique molecular pharmacology, characterized by its interaction with multiple cellular targets. This technical guide provides a comprehensive overview of the molecular mechanisms of trimebutine, focusing on its interactions with opioid receptors and ion channels, and its influence on intracellular signaling pathways. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of its pharmacological actions to serve as a resource for researchers and professionals in drug development.

Chemical and Physical Properties

Trimebutine maleate is the maleate salt of trimebutine.[1][2] It is a white to off-white crystalline powder.[3]

Table 1: Chemical and Physical Properties of Trimebutine Maleate

| Property | Value | Reference(s) |

| Chemical Name | (2RS)-2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate (Z)-butenedioate | [2] |

| Molecular Formula | C₂₆H₃₃NO₉ | [4][5] |

| Molecular Weight | 503.54 g/mol | [5][6] |

| CAS Number | 34140-59-5 | [4][5] |

| Solubility | Sparingly soluble in water, soluble in ethanol and chloroform. | [3] |

Core Mechanisms of Action

Trimebutine exerts its pharmacological effects through a dual action on the gastrointestinal tract, acting as both a prokinetic and an antispasmodic agent.[2] This paradoxical effect is concentration-dependent and is mediated by its interaction with a variety of molecular targets.[6][7] The primary mechanisms involve:

-

Opioid Receptor Modulation: Trimebutine acts as a weak agonist at peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors.[1][8][9] This interaction is crucial for its regulatory effects on gut motility and visceral sensitivity.[8][10]

-

Ion Channel Modulation: Trimebutine directly modulates the activity of several key ion channels in gastrointestinal smooth muscle cells, influencing cellular excitability and contractility.[1][11]

Opioid Receptor Interactions

Trimebutine and its active metabolite, N-desmethyltrimebutine (nortrimebutine), exhibit affinity for all three major opioid receptor subtypes.[5][12] However, it displays a relative selectivity for the μ-opioid receptor.[12][13][14]

Table 2: Opioid Receptor Binding Affinity and Selectivity of Trimebutine and Metabolites

| Compound | Receptor Subtype | Relative Affinity/Potency | Receptor Selectivity Index | Reference(s) |

| Trimebutine | μ (mu) | ~30-fold less active than morphine | 100 | [12][15] |

| δ (delta) | 12 | [12][15] | ||

| κ (kappa) | No appreciable affinity with selective ligands | 14.4 | [12][13][14][15] | |

| N-desmethyltrimebutine | μ (mu) | ~48-fold less active than morphine | 100 | [12][15] |

| δ (delta) | 32 | [12][15] | ||

| κ (kappa) | 25 | [12][15] | ||

| Morphine (Reference) | μ (mu) | - | 100 | [12][15] |

| δ (delta) | 5 | [12][15] | ||

| κ (kappa) | 5 | [12][15] |

The agonistic activity at these receptors is considered "weak," which may contribute to its favorable side-effect profile compared to classical opioids.[12] The interaction with peripheral opioid receptors is believed to mediate its effects on gastrointestinal motility.[12][15]

Figure 1. Trimebutine's interaction with peripheral opioid receptors.

Ion Channel Modulation

Trimebutine's effects on gastrointestinal smooth muscle contractility are heavily influenced by its concentration-dependent modulation of various ion channels.

Table 3: Effects of Trimebutine on Ion Channels in Gastrointestinal Smooth Muscle

| Ion Channel | Trimebutine Concentration | Effect | Consequence | Reference(s) |

| L-type Ca²⁺ Channels | High (100-300 μM) | Inhibition | Reduced Ca²⁺ influx, decreased muscle contraction | [4][6][7][11][16][17] |

| T-type Ca²⁺ Channels | Low (1-10 μM) | Activation | Increased Ca²⁺ influx, enhanced muscle contraction | [4][7] |

| Ca²⁺-activated K⁺ Channels (BKca) | Low (1-10 μM) | Inhibition | Membrane depolarization, enhanced muscle contraction | [7][11][16][18] |

| Delayed Rectifier K⁺ Channels | Low (1-10 μM) | Inhibition | Membrane depolarization, induced muscle contractions | [4] |

At low concentrations, trimebutine inhibits potassium channels, leading to membrane depolarization and increased contractility.[4][7][11] Conversely, at higher concentrations, it inhibits L-type calcium channels, resulting in muscle relaxation.[4][6][7][11][16] This dual action explains its ability to normalize gut motility in both hypo- and hypermotility disorders.[7][11]

Figure 2. Concentration-dependent effects of Trimebutine on ion channels.

Modulation of Gastrointestinal Peptides

Trimebutine's actions are also mediated by the modulation of gastrointestinal peptide release, such as motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon.[8][10][11] It has been shown to induce a premature phase III of the migrating motor complex (MMC) in the small intestine, an effect that may be linked to motilin release.[8][19]

Experimental Protocols

The following sections outline representative methodologies for key experiments used to characterize the molecular pharmacology of trimebutine.

Opioid Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of trimebutine for opioid receptors.

-

Objective: To determine the inhibitory constant (Ki) of trimebutine for μ, δ, and κ opioid receptors.

-

Materials:

-

Cell membranes prepared from tissues or cells expressing the opioid receptor of interest (e.g., guinea pig brain homogenate).[15][20]

-

Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U-69593 (for κ).

-

Non-specific binding control: Naloxone.[20]

-

Trimebutine maleate solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of trimebutine.

-

For non-specific binding, incubate membranes with the radioligand and a high concentration of naloxone.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each trimebutine concentration.

-

Determine the IC₅₀ value (concentration of trimebutine that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

-

Figure 3. Workflow for Opioid Receptor Binding Assay.

Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol outlines the whole-cell patch-clamp technique to study the effects of trimebutine on ion channels.[3][18]

-

Objective: To characterize the effects of trimebutine on the activity of specific ion channels (e.g., L-type Ca²⁺, BKca) in isolated gastrointestinal smooth muscle cells.[18]

-

Materials:

-

Isolated gastrointestinal smooth muscle cells (e.g., from guinea pig colon).[18]

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass micropipettes.

-

Extracellular and intracellular solutions.

-

Trimebutine maleate solutions.

-

-

Procedure:

-

Prepare a suspension of isolated smooth muscle cells.

-

Fabricate micropipettes with a resistance of 3-5 MΩ.

-

Fill the micropipette with the intracellular solution and mount it on the micromanipulator.

-

Establish a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential.

-

Apply voltage protocols to elicit specific ion currents.

-

Perfuse the cell with extracellular solution containing varying concentrations of trimebutine.

-

Record the changes in ion current amplitude and kinetics in the presence of trimebutine.

-

Analyze the data to determine the dose-response relationship and mechanism of action.

-

In Vitro Gastrointestinal Motility Assay

This protocol describes the measurement of smooth muscle contractility in isolated intestinal segments.

-

Objective: To assess the effect of trimebutine on the spontaneous and induced contractions of gastrointestinal smooth muscle.

-

Materials:

-

Isolated segments of animal intestine (e.g., guinea pig ileum or colon).[18]

-

Organ bath with physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isometric force transducer and data acquisition system.

-

Trimebutine maleate solutions.

-

Contractile agonists (e.g., acetylcholine, potassium chloride).

-

-

Procedure:

-

Mount the intestinal segment in the organ bath under a resting tension.

-

Allow the tissue to equilibrate until stable spontaneous contractions are observed.

-

Record baseline contractile activity.

-

Add cumulative concentrations of trimebutine to the organ bath and record the changes in the frequency and amplitude of contractions.

-

To assess the effect on induced contractions, pre-contract the tissue with an agonist and then add trimebutine.

-

Analyze the data to determine the concentration-response relationship for trimebutine's effects on motility.

-

In Vivo Model of Visceral Hypersensitivity

This protocol describes a model to evaluate the effect of trimebutine on visceral pain perception.

-

Objective: To determine if trimebutine can attenuate visceral hypersensitivity.

-

Materials:

-

Rodents (rats or mice).

-

Inflatable balloon catheter.

-

Pressure transducer and data acquisition system to measure abdominal withdrawal reflex (AWR) or electromyographic (EMG) activity of the abdominal muscles.

-

Trimebutine maleate for administration.

-

-

Procedure:

-

Acclimate the animals to the testing apparatus.

-

Insert the balloon catheter into the colorectum.

-

Administer trimebutine or vehicle to the animals.

-

After a predetermined time, inflate the balloon to various pressures to induce colorectal distension.

-

Record the AWR score or EMG activity as a measure of visceral pain.

-

Compare the responses between the trimebutine-treated and vehicle-treated groups to assess the analgesic effect of trimebutine.

-

Conclusion

Trimebutine maleate possesses a complex molecular pharmacology that underpins its clinical utility in functional gastrointestinal disorders. Its dual action as a modulator of both opioid receptors and ion channels allows for the normalization of gut motility and the attenuation of visceral hypersensitivity. The concentration-dependent nature of its effects on ion channels is a key feature of its mechanism. This guide provides a foundational understanding of trimebutine's molecular interactions and offers a framework for the experimental approaches used to investigate its pharmacological profile. Further research into the downstream signaling pathways activated by trimebutine and its metabolites will continue to refine our understanding of this versatile therapeutic agent.

References

- 1. CAS 34140-59-5: Trimebutine maleate | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. Trimebutine Maleate | C26H33NO9 | CID 5388977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trimebutine (maleate) - MedChem Express [bioscience.co.uk]

- 6. GSRS [precision.fda.gov]

- 7. Trimebutine as a modulator of gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of trimebutine on K+ current in rabbit ileal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trimebutine Maleate Monotherapy for Functional Dyspepsia: A Multicenter, Randomized, Double-Blind Placebo Controlled Prospective Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interactions of trimebutine with guinea-pig opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Trimebutine as a modulator of gastrointestinal motility | Semantic Scholar [semanticscholar.org]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Effects of trimebutine maleate on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Effect of trimebutine on the motility of the normal human small intestines: mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The opioid receptor selectivity for trimebutine in isolated tissues experiments and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Importance of Visceral Hypersensitivity in Irritable Bowel Syndrome—Plant Metabolites in IBS Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Trimebutine's Modulation of Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine is a unique gastrointestinal motility modulator with a complex pharmacological profile, exhibiting both prokinetic and antispasmodic properties. This dual action makes it a valuable therapeutic agent for functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and postoperative ileus.[[“]] This technical guide provides an in-depth analysis of trimebutine's core mechanisms of action, focusing on its interactions with opioid receptors and ion channels. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of its pharmacological effects and visualizations of its signaling pathways to support further research and drug development in this area.

Core Mechanisms of Action

Trimebutine's multifaceted effects on gastrointestinal motility stem from its ability to act on multiple cellular targets, primarily enkephalinergic (opioid) receptors and smooth muscle ion channels. This allows it to normalize gut motility, whether it is hypokinetic or hyperkinetic.[2]

Opioid Receptor Modulation

Trimebutine acts as a weak agonist at peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors in the enteric nervous system.[3][4] Unlike traditional opioids, trimebutine does not exert significant central nervous system effects.[5] Its action on enteric opioid receptors is crucial for its motility-regulating effects.[6]

-

Prokinetic Effect: At low concentrations, trimebutine is thought to act primarily on µ-opioid receptors, which can enhance coordinated intestinal contractions and accelerate gastric emptying.[7] This is partly achieved by inhibiting the release of norepinephrine, an inhibitory neurotransmitter, thereby disinhibiting acetylcholine release and promoting motility.[7]

-

Antispasmodic Effect: At higher concentrations, trimebutine's agonism at κ- and δ-opioid receptors becomes more prominent, leading to an inhibition of acetylcholine release and a reduction in smooth muscle contractility.[7] This contributes to its antispasmodic effects.

Ion Channel Modulation

Trimebutine directly modulates the activity of several ion channels in gastrointestinal smooth muscle cells, which is a key component of its dual functionality.[2]

-

Potassium (K+) Channels: Trimebutine inhibits outward K+ currents, including both delayed rectifier K+ channels (IKv) and Ca2+-dependent K+ channels (IKCa).[8] This inhibition leads to membrane depolarization, which can increase the excitability of smooth muscle cells and induce contractions, contributing to its prokinetic effects at lower concentrations.[8]

-

Calcium (Ca2+) Channels: At higher concentrations, trimebutine inhibits L-type voltage-dependent Ca2+ channels.[[“]] This action reduces the influx of extracellular Ca2+ into smooth muscle cells, which is essential for muscle contraction.[[“]] By blocking this influx, trimebutine reduces the amplitude of spontaneous contractions and colonic peristalsis, underlying its antispasmodic properties.[[“]] Trimebutine exhibits a higher affinity for the inactivated state of these calcium channels.[[“]]

Modulation of Gastrointestinal Peptides

Trimebutine's interaction with opioid receptors also leads to the modulation of various gastrointestinal peptides that regulate motility.[3] Notably, it can induce the release of motilin, a hormone that initiates the migrating motor complex (MMC), and may also influence the release of gastrin and vasoactive intestinal peptide.[3][9]

Effects on Visceral Hypersensitivity

Trimebutine has been shown to reduce visceral hypersensitivity, a key feature of IBS. This effect is likely mediated through its action on opioid receptors on sensory afferent nerves in the gut, which can decrease the transmission of pain signals.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding trimebutine's interaction with its primary targets.

| Target | Parameter | Value | Species/Tissue | Reference |

| Opioid Receptors | Receptor Selectivity Index (µ:δ:κ) | 100:12:14.4 | Guinea Pig Brain | [10] |

| Relative Affinity vs. Morphine | 30-fold less active at µ-receptor | Guinea Pig Brain | [10] | |

| Potassium Channels | IC50 for IKv | 7.6 µM | Rabbit Ileal Smooth Muscle | [8] |

| IC50 for IKCa | 23.5 µM | Rabbit Ileal Smooth Muscle | [8] | |

| Calcium Channels | IC50 for L-type Ca2+ channels | 3.4 µM (K+-stimulated Ca2+ elevation) | Not Specified | [[“]] |

| IC50 for L-type Ca2+ channels | 7 µM (holding potential -40 mV) | Rabbit Ileal Smooth Muscle | [[“]] | |

| IC50 for L-type Ca2+ channels | 36 µM (holding potential -60 mV) | Rabbit Ileal Smooth Muscle | [[“]] |

| Functional Effect | Concentration Range | Observed Effect | Species/Tissue | Reference |

| Prokinetic | 10⁻⁸ - 10⁻⁷ M | Enhancement of high-frequency stimulation-induced contraction | Guinea Pig Ileum | [7] |

| Antispasmodic | 10⁻⁶ - 10⁻⁵ M | Inhibition of high-frequency stimulation-induced contraction | Guinea Pig Ileum | [7] |

| 30 - 300 µM | Inhibition of spontaneous contraction amplitude | Guinea Pig Colon | [[“]] | |

| MMC Induction | 100 mg (i.v.) | Induction of premature Phase III of MMC | Human Duodenojejunum | [11] |

Key Experimental Protocols

Opioid Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of trimebutine for µ, δ, and κ opioid receptors.

Methodology:

-

Membrane Preparation: Homogenize guinea pig brain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the cell membrane fraction containing the opioid receptors. Resuspend the membrane pellet in a fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation with a fixed concentration of a specific radioligand for each receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69593 for κ) and varying concentrations of unlabeled trimebutine.

-

Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with an ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of trimebutine. Use non-linear regression to determine the IC50 value (the concentration of trimebutine that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Isolated Smooth Muscle Contractility Assay

Objective: To assess the dual (stimulatory and inhibitory) effects of trimebutine on intestinal smooth muscle contractility.

Methodology:

-

Tissue Preparation: Isolate a segment of the guinea pig ileum and mount longitudinal muscle strips in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

-

Isometric Tension Recording: Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer to record changes in muscle tension. Apply a resting tension of approximately 1g.

-

Electrical Field Stimulation (EFS): Stimulate the intrinsic nerves within the muscle strip using platinum electrodes. Apply trains of electrical pulses at varying frequencies (e.g., low frequency at 0.2 Hz and high frequency at 5 Hz) to elicit contractile responses primarily mediated by acetylcholine release.

-

Drug Application: After a stable baseline is achieved, add cumulative concentrations of trimebutine to the organ bath and record the changes in both spontaneous and EFS-induced contractions.

-

Data Analysis: Measure the amplitude and frequency of contractions before and after the addition of trimebutine. Express the responses as a percentage of the maximal contraction induced by a standard agonist (e.g., carbachol or KCl).

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effects of trimebutine on specific ion channel currents (e.g., K+ and Ca2+) in isolated gastrointestinal smooth muscle cells.

Methodology:

-

Cell Isolation: Enzymatically digest a section of the circular or longitudinal muscle layer from the rabbit ileum or guinea pig colon to obtain single smooth muscle cells.

-

Patch-Clamp Recording: Using a glass micropipette with a tip diameter of ~1 µm, form a high-resistance seal (>1 GΩ) with the membrane of a single smooth muscle cell. Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ion current across the cell membrane.

-

Voltage-Clamp Protocol: Hold the cell membrane at a specific potential (e.g., -60 mV) and apply a series of voltage steps to activate the ion channels of interest. To isolate specific currents, use specific channel blockers and ionic solutions (e.g., use a Cs+-based intracellular solution and add TEA to the extracellular solution to block K+ channels when measuring Ca2+ currents).

-

Drug Perfusion: Perfuse the cell with a solution containing trimebutine at various concentrations and record the changes in the ion channel currents.

-

Data Analysis: Measure the peak amplitude of the currents before and after trimebutine application. Generate dose-response curves to calculate the IC50 value for the inhibition of each specific ion current.

Gastrointestinal Manometry for Migrating Motor Complex (MMC) Analysis

Objective: To evaluate the effect of trimebutine on the migrating motor complex (MMC) in vivo.

Methodology:

-

Catheter Placement: In fasted human subjects or conscious dogs, a manometry catheter with multiple pressure sensors is passed through the nose and positioned in the duodenum and jejunum.

-

Baseline Recording: Record intraluminal pressure changes for a sufficient duration to identify at least one complete cycle of the MMC, characterized by Phase I (quiescence), Phase II (intermittent contractions), and Phase III (a burst of regular, high-amplitude contractions).

-

Trimebutine Administration: Administer trimebutine intravenously (e.g., 100 mg in humans) and continue to record the manometric activity.

-

Data Analysis: Analyze the manometry tracings to determine the effect of trimebutine on the MMC cycle length, the frequency and amplitude of Phase III contractions, and the propagation velocity of the Phase III activity front down the small intestine. Compare these parameters to the baseline recordings.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in trimebutine's modulation of gastrointestinal motility.

Caption: Opioid receptor signaling cascade initiated by trimebutine in enteric neurons.

Caption: Dual, concentration-dependent effects of trimebutine on ion channels in GI smooth muscle.

Caption: Experimental workflow for assessing trimebutine's effect on the Migrating Motor Complex.

Conclusion

Trimebutine's unique ability to modulate gastrointestinal motility through a dual mechanism of action on both opioid receptors and ion channels makes it a compelling subject for further investigation. Its clinical efficacy in treating functional gastrointestinal disorders is well-supported by its complex pharmacology. This technical guide has provided a comprehensive overview of its core mechanisms, quantitative data, and key experimental methodologies to serve as a resource for researchers and drug development professionals. A deeper understanding of the intricate signaling pathways and the precise interplay between its different targets will be crucial for the development of novel and more targeted therapies for gastrointestinal motility disorders.

References

- 1. consensus.app [consensus.app]

- 2. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results | Semantic Scholar [semanticscholar.org]

- 5. [Effects of trimebutine on intestinal motility in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The involvement of opiate receptors in the effects of trimebutine on intestinal motility in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual effect of trimebutine on contractility of the guinea pig ileum via the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Interactions of trimebutine with guinea-pig opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of phase 3 of the migrating motor complex in human small intestine by trimebutine - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of N-desmethyltrimebutine

This guide provides a comprehensive overview of the pharmacokinetics and metabolism of N-desmethyltrimebutine (NDMT), the primary active metabolite of the gastrointestinal motility regulator, trimebutine.

Introduction

Trimebutine is a non-competitive spasmolytic agent that acts on the gastrointestinal tract.[1] It undergoes extensive first-pass metabolism in the liver, resulting in the formation of its main and pharmacologically active metabolite, N-desmethyltrimebutine (nortrimebutine).[2][3] Due to this rapid and extensive metabolism, the parent drug, trimebutine, is often undetectable in plasma after oral administration.[4][5] Consequently, pharmacokinetic assessments of trimebutine are typically based on the plasma concentrations of NDMT.[4][6] This metabolite shares a similar pharmacological profile with the parent compound.[7]

Metabolism of Trimebutine

The biotransformation of trimebutine is complex, involving several metabolic pathways. The primary route is N-demethylation to form NDMT.[2][3] NDMT can then undergo a second N-demethylation to produce N-didesmethyltrimebutine.[2][3]

Other significant metabolic routes include the hydrolysis of the ester bond, which can occur before or after N-demethylation, and conjugation with glucuronic acid or sulfate.[2][3][8] In fact, a glucuronide conjugate of NDMT has been identified as a notable metabolite.[9][10] Studies in canines suggest a preference for N-demethylation followed by ester hydrolysis and conjugation, whereas in rats, a significant portion of trimebutine may be metabolized via ester hydrolysis prior to N-demethylation.[11] Research on human liver microsomes has indicated that CYP3A4 is a key enzyme in the metabolism of trimebutine.[12][13]

Below is a diagram illustrating the primary metabolic pathways of trimebutine.

Caption: Metabolic pathways of trimebutine.

Pharmacokinetics of N-desmethyltrimebutine

Following oral administration of trimebutine, NDMT is readily detected in the plasma. The pharmacokinetic parameters of NDMT have been characterized in several studies involving healthy human volunteers.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of N-desmethyltrimebutine from various studies.

| Study Population | Trimebutine Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |

| Healthy Mexican Females (n=12) | 200 mg (single dose) | 441.5 ± 159.9 | 1.5 ± 0.5 | 1344.2 ± 386.4 | 3.1 ± 1.1 | [7] |

| Healthy Volunteers (n=24) | 100 mg (single dose, Test Formulation) | 554.7 ± 323.4 | 1.7 ± 0.6 | 2246.6 ± 1278.5 | 7.0 ± 2.9 | [4] |

| Healthy Volunteers (n=24) | 100 mg (single dose, Reference Formulation) | 539.0 ± 318.9 | 1.6 ± 0.5 | 2323.0 ± 1529.1 | 6.8 ± 2.9 | [4] |

| Healthy Male Volunteers (n=12) | 100 mg (single dose, Test Formulation) | 489.3 ± 135.2 | 1.8 ± 0.5 | 1987.4 ± 456.7 | - | [6][14] |

| Healthy Male Volunteers (n=12) | 100 mg (single dose, Reference Formulation) | 495.1 ± 142.8 | 1.7 ± 0.6 | 1957.8 ± 449.3 | - | [6][14] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life. Values are presented as mean ± standard deviation.

Experimental Protocols

The determination of N-desmethyltrimebutine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[15][16]

General Experimental Workflow

The diagram below outlines a typical workflow for the analysis of N-desmethyltrimebutine in human plasma.

Caption: Experimental workflow for pharmacokinetic analysis.

Detailed Methodologies

1. HPLC-UV Method for Quantification of N-desmethyltrimebutine [15]

-

Sample Preparation: Plasma samples are extracted using n-hexane containing 2-pentanol.[15]

-

Chromatographic System: A reversed-phase HPLC system is used.[15]

-

Column: Partisil ODS2, 10 µm.[15]

-

-

Detection: UV detection is performed at a wavelength of 265 nm.[15][17]

-

Quantification: The method is typically linear over a concentration range of 20 to 5000 ng/mL.[15] The lower limit of quantification is around 20 ng/mL.[6][17]

2. LC-MS/MS Method for Quantification of Trimebutine and its Metabolites [16][18]

-

Sample Preparation:

-

Chromatographic System:

-

Mass Spectrometry Detection:

-

Ionization: Positive electrospray ionization (ESI) is commonly used.[16] Some methods may use positive-negative switching ESI to detect different metabolites simultaneously.[19][20]

-

Detection Mode: Detection is carried out on a triple quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[18]

-

Mass Transitions: For N-desmethyltrimebutine, a common mass transition monitored is m/z 374.0 → 195.0.[16]

-

-

Validation: These methods are validated over a specific concentration range, for instance, 10-1,000 ng/mL.[16]

Conclusion

N-desmethyltrimebutine is the principal active metabolite of trimebutine and its pharmacokinetic profile is essential for evaluating the clinical performance of the parent drug. The metabolism of trimebutine is multifaceted, with N-demethylation being the primary pathway, mediated in part by CYP3A4. Robust analytical methods, such as HPLC-UV and LC-MS/MS, have been developed and validated for the accurate quantification of N-desmethyltrimebutine in human plasma, enabling detailed pharmacokinetic and bioequivalence studies. This guide provides a foundational understanding for researchers and professionals involved in the development and study of trimebutine and its metabolites.

References

- 1. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpt.org [ijpt.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. latamjpharm.org [latamjpharm.org]

- 8. Trimebutine - Wikipedia [en.wikipedia.org]

- 9. Discovery of a novel trimebutine metabolite and its impact on N-desmethyltrimebutine quantification by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory Effects of Gastrointestinal Drugs on CYP Activities in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory Effects of Gastrointestinal Drugs on CYP Activities in Human Liver Microsomes [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] A novel gradient LC-MS/MS method for simultaneous determination of trimebutine maleate and its two metabolites in human plasma | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Trimebutine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine, a non-competitive spasmolytic agent, is a cornerstone in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its therapeutic efficacy is attributed to its unique modulatory effects on gut motility and visceral sensitivity. This technical guide provides a comprehensive overview of the chemical structure of Trimebutine, detailed synthetic pathways for its preparation, and an exploration of its complex mechanism of action through various signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals involved in drug development and gastrointestinal pharmacology.

Chemical Structure and Properties

Trimebutine, chemically known as 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, is a synthetic compound with a molecular formula of C₂₂H₂₉NO₅ and a molecular weight of 387.47 g/mol .[1] Its structure is characterized by the esterification of 3,4,5-trimethoxybenzoic acid with the amino alcohol, 2-(dimethylamino)-2-phenylbutan-1-ol.

The molecule possesses a chiral center at the quaternary carbon atom bonded to the phenyl and dimethylamino groups, and thus can exist as a racemic mixture. It is typically used clinically as the maleate salt, Trimebutine maleate (C₂₂H₂₉NO₅·C₄H₄O₄), to improve its solubility and bioavailability.

Table 1: Physicochemical Properties of Trimebutine

| Property | Value |

| IUPAC Name | [2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |

| Molecular Formula | C₂₂H₂₉NO₅ |

| Molecular Weight | 387.47 g/mol |

| CAS Number | 39133-31-8 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 79-82 °C |

| Solubility | Practically insoluble in water, soluble in ethanol and chloroform |

Synthesis of Trimebutine

The synthesis of Trimebutine is a multi-step process that involves the preparation of two key intermediates: 2-(dimethylamino)-2-phenylbutan-1-ol and 3,4,5-trimethoxybenzoyl chloride , followed by their esterification.

Synthesis of Intermediate 1: 2-(Dimethylamino)-2-phenylbutan-1-ol

A common and industrially scalable route for the synthesis of this amino alcohol intermediate starts from propiophenone.

Experimental Protocol:

-

Step 1: Synthesis of 2-Ethyl-2-phenyloxirane.

-

To a suspension of sodium hydride (NaH) in anhydrous dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), add trimethylsulfoxonium iodide in portions at room temperature.

-

After the initial reaction, add propiophenone dropwise to the mixture.

-

Stir the reaction mixture at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-ethyl-2-phenyloxirane. A typical yield for this step is approximately 87%.

-

-

Step 2: Ring-opening of the Oxirane.

-

Prepare a solution of dimethylaluminum N,N-dimethylamide in diethyl ether.

-

Add the 2-ethyl-2-phenyloxirane to the solution at room temperature.

-

Stir the reaction for several hours. The reaction yields both the desired product, 2-(dimethylamino)-2-phenylbutan-1-ol, and a byproduct, 2-phenylbutanal.

-

After the reaction is complete, carefully hydrolyze the mixture and extract the products.

-

The desired amino alcohol can be purified by column chromatography. This step typically yields around 75% of 2-(dimethylamino)-2-phenylbutan-1-ol.

-

Synthesis of Intermediate 2: 3,4,5-Trimethoxybenzoyl chloride

This acid chloride is synthesized from the commercially available 3,4,5-trimethoxybenzoic acid.

Experimental Protocol:

-

Dissolve 3,4,5-trimethoxybenzoic acid in a suitable solvent such as toluene or dichloromethane.

-

Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to the solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added if oxalyl chloride is used.

-

Reflux the reaction mixture for 2-4 hours.

-

After the reaction is complete, remove the excess chlorinating agent and solvent by distillation under reduced pressure.

-

The resulting 3,4,5-trimethoxybenzoyl chloride is often used in the next step without further purification. The yield is typically quantitative.

Final Step: Esterification to form Trimebutine

The final step involves the esterification of the amino alcohol with the acid chloride.

Experimental Protocol:

-

Dissolve 2-(dimethylamino)-2-phenylbutan-1-ol in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane.

-

Add a base, such as triethylamine (TEA) or pyridine, to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath and slowly add a solution of 3,4,5-trimethoxybenzoyl chloride in the same solvent.

-

A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

-

Allow the reaction to warm to room temperature and stir for several hours until completion.

-

After the reaction, filter the mixture to remove the hydrochloride salt of the base.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude Trimebutine can be purified by recrystallization or column chromatography. This final step can achieve yields of up to 92%.

Table 2: Summary of Quantitative Data for Trimebutine Synthesis

| Step | Reactants | Key Reagents/Solvents | Temperature | Duration | Yield |

| Intermediate 1 | |||||

| Oxirane Formation | Propiophenone, Trimethylsulfoxonium iodide | NaH, DMSO, THF | Room Temp. | Several hours | ~87% |

| Ring Opening | 2-Ethyl-2-phenyloxirane, Dimethylamine | Dimethylaluminum N,N-dimethylamide, Diethyl ether | Room Temp. | Several hours | ~75% |

| Intermediate 2 | |||||

| Acid Chloride Formation | 3,4,5-Trimethoxybenzoic acid | Thionyl chloride or Oxalyl chloride | Reflux | 2-4 hours | Quantitative |

| Final Product | |||||

| Esterification | 2-(dimethylamino)-2-phenylbutan-1-ol, 3,4,5-Trimethoxybenzoyl chloride | Triethylamine, DMAP, THF | 0°C to Room Temp. | Several hours | ~92% |

Signaling Pathways and Mechanism of Action

Trimebutine's pharmacological effects are complex and multi-faceted, involving interactions with various receptors and ion channels in the gastrointestinal tract. This dual action allows it to normalize gut motility, acting as a spasmolytic or prokinetic agent depending on the physiological state of the gut.

The primary mechanisms of action include:

-

Opioid Receptor Modulation: Trimebutine acts as a weak agonist at peripheral mu (µ), delta (δ), and kappa (κ) opioid receptors in the enteric nervous system.[2][3] This interaction is believed to be a key contributor to its ability to modulate intestinal motility and reduce visceral hypersensitivity.

-

Ion Channel Blockade: Trimebutine has been shown to block L-type calcium channels and potassium channels in gastrointestinal smooth muscle cells.[4] By inhibiting calcium influx, it can reduce smooth muscle contraction, leading to its spasmolytic effect.

-

Antimuscarinic Effects: Trimebutine also exhibits antimuscarinic properties, which contribute to its spasmolytic activity by antagonizing the effects of acetylcholine on muscarinic receptors in the gut.

Conclusion

Trimebutine remains a clinically significant therapeutic agent for functional gastrointestinal disorders due to its multifaceted mechanism of action. A thorough understanding of its chemical structure and synthetic routes is crucial for the development of new analogs and improved manufacturing processes. The detailed synthetic protocols and mechanistic insights provided in this guide offer a valuable resource for scientists and researchers in the field of medicinal chemistry and gastroenterology, facilitating further research and innovation in the management of gastrointestinal motility disorders.

References

- 1. 3,4,5-Trimethoxybenzoyl chloride | 4521-61-3 [chemicalbook.com]

- 2. Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results | Semantic Scholar [semanticscholar.org]

- 3. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trimebutine maleate synthesis - chemicalbook [chemicalbook.com]

Trimebutine as a Modulator of Visceral Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral hypersensitivity, a cardinal feature of functional gastrointestinal disorders (FGIDs) such as irritable bowel syndrome (IBS), presents a significant challenge in drug development. Trimebutine, a drug with a long history of use in treating FGIDs, has demonstrated notable efficacy in modulating visceral sensitivity. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of trimebutine, focusing on its role as a modulator of visceral nociception. We delve into its interactions with opioid receptors, its influence on various ion channels, and the downstream signaling pathways implicated in its analgesic effects. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

Visceral pain is a complex sensory experience originating from the internal organs, and its sensitization is a key pathophysiological mechanism in FGIDs.[1] Unlike somatic pain, visceral pain is often diffuse, poorly localized, and can be referred to somatic structures. Trimebutine has been used for decades to treat symptoms of FGIDs, including abdominal pain and altered bowel habits.[1][2] Its clinical efficacy is attributed to a complex pharmacological profile that extends beyond simple spasmolytic activity, encompassing direct and indirect modulation of the afferent nerves that innervate the gut.[1] This guide will elucidate the core mechanisms by which trimebutine modulates visceral sensitivity.

Mechanism of Action: A Multi-Target Approach

Trimebutine's ability to modulate visceral sensitivity stems from its interaction with multiple molecular targets within the gastrointestinal tract and the peripheral nervous system. Its primary mechanisms include agonism of peripheral opioid receptors and modulation of ion channel activity.[1]

Opioid Receptor Modulation

Trimebutine and its primary active metabolite, N-desmethyltrimebutine (NDTMB), act as agonists at peripheral μ, δ, and κ opioid receptors.[3] These receptors are expressed on enteric neurons and play a crucial role in regulating gut motility and nociception.[4] Activation of these receptors generally leads to an inhibitory effect on neuronal excitability and neurotransmitter release, thereby dampening pain signals.

-

Signaling Pathway for Opioid Receptor Activation:

Ion Channel Modulation

Trimebutine directly modulates the activity of several types of ion channels involved in regulating the excitability of smooth muscle cells and sensory neurons. This includes effects on both voltage-gated calcium (Ca2+) and potassium (K+) channels.[5]

-

Concentration-Dependent Effects on Colonic Motility: At lower concentrations (1-10 μM), trimebutine can enhance muscle contractions by reducing BKca (large conductance Ca2+-activated K+) currents, leading to membrane depolarization. At higher concentrations (30-300 μM), it inhibits L-type Ca2+ channels, leading to muscle relaxation.[5]

-

Signaling Pathway for Ion Channel Modulation:

Quantitative Data

The following tables summarize key quantitative data on the interaction of trimebutine and its metabolite with their molecular targets.

Table 1: Opioid Receptor Selectivity

| Compound | Receptor Selectivity Index (μ:δ:κ) | Sodium Shift Ratio |

| Trimebutine (TMB) | 100 : 12 : 14.4 | 14 |

| N-desmethyltrimebutine (NDTMB) | 100 : 32 : 25 | 10 |

| Morphine | 100 : 5 : 5 | 37 |

| Data from Roman et al., 1987.[3] |

Table 2: Ion Channel Modulation (IC50 Values)

| Ion Channel | Tissue | IC50 (μM) |

| Voltage-gated Ca2+ channels | Rabbit ileal smooth muscle | Not specified |

| Ca2+-independent K+ current (IKv) | Rabbit ileal smooth muscle | 7.6 |

| Ca2+-dependent K+ current (IKCa) | Rabbit ileal smooth muscle | 23.5 |

| Data on K+ channels from Nagasaki et al., 1993. |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of trimebutine on visceral sensitivity.

Animal Model of Visceral Hypersensitivity: Colorectal Distension (CRD)

This is a widely used and reproducible method to assess visceral sensitivity in rodents.[6]

-

Objective: To induce a quantifiable visceral pain response to mechanical stimulation of the colorectum.

-

Experimental Workflow:

-

Materials:

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

On the day of the experiment, animals are lightly anesthetized with isoflurane.

-

A lubricated balloon catheter is inserted intra-anally into the descending colon and rectum (approximately 2 cm from the anus for mice, 6-8 cm for rats).[7][8] The catheter is secured to the tail with tape.

-

Animals are allowed to recover from anesthesia and acclimate in individual cages for at least 30 minutes.[7]

-

Graded colorectal distension is performed by inflating the balloon to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds) with a rest period between distensions (e.g., 4-5 minutes).[8]

-

The visceromotor response (VMR) is assessed by observing the abdominal withdrawal reflex (AWR). The AWR is typically scored on a scale of 0 to 4.[8]

-

Trimebutine or vehicle is administered (e.g., intraperitoneally or orally) at a predetermined time before the CRD procedure.

-

Measurement of Abdominal Withdrawal Reflex (AWR)

The AWR is a quantifiable behavioral measure of visceral nociception.

-

Scoring:

-

0: No behavioral response.

-

1: Brief head movement followed by immobility.

-

2: Contraction of abdominal muscles.

-

3: Lifting of the abdomen off the platform.

-

4: Body arching and lifting of the pelvic structures.[8]

-

Clinical Evidence

Clinical trials have consistently demonstrated the efficacy of trimebutine in alleviating abdominal pain in patients with FGIDs.

-

Dosage: The typical clinical dosage of trimebutine for adults is 300 to 600 mg per day, administered in divided doses.[2]

-

Efficacy: In a study on patients with severe IBS with diarrhea, trimebutine was administered at a dose of 600 mg per day for 8 weeks.[9] Another clinical trial in patients with spastic colon used 200 mg of trimebutine three times daily.[10]

Conclusion

Trimebutine's role as a modulator of visceral sensitivity is complex and multifaceted, involving interactions with opioid receptors and various ion channels. This integrated mechanism of action provides a strong rationale for its clinical efficacy in treating visceral pain associated with functional gastrointestinal disorders. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of trimebutine and to develop novel analgesics for visceral pain. The continued exploration of its downstream signaling pathways will undoubtedly provide further insights into the intricate mechanisms of visceral nociception and its pharmacological modulation.

References

- 1. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions of trimebutine with guinea-pig opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of trimebutine maleate on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Maternal Separation Induced Visceral Hypersensitivity Evaluated via Novel and Small Size Distention Balloon in Post-weaning Mice [frontiersin.org]

- 9. [Visceral sensitivity in diagnostics and treatment of severe irritated bowel syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A clinical trial of trimebutine (Mebutin) in spastic colon - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Bacteriostatic and Bactericidal Activity of Trimebutine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine, a well-established prokinetic agent, is primarily recognized for its regulatory effects on gastrointestinal motility. Its mechanism of action is understood to be mediated through an agonist effect on peripheral mu, kappa, and delta opiate receptors, as well as the modulation of gastrointestinal peptide release.[1] However, emerging preliminary research has highlighted a potential secondary characteristic of Trimebutine: direct antimicrobial activity against bacteria that colonize the gastrointestinal tract.[1][2][3] This guide provides an in-depth analysis of the current in-vitro evidence for the bacteriostatic and bactericidal properties of Trimebutine, detailing the experimental protocols and presenting the quantitative findings.

Quantitative Data Summary

The antimicrobial efficacy of Trimebutine has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a panel of clinically relevant bacterial strains. The available data from a preliminary in-vitro study is summarized in the tables below.[1][2][3]

Table 1: Minimum Inhibitory Concentration (MIC) of Trimebutine against Various Bacterial Strains

| Bacterial Strain | ATCC Number | MIC (mg/L) |

| Staphylococcus aureus | 29213 | 1024 |

| Staphylococcus aureus | 25923 | 1024 |

| Escherichia coli | 25922 | 2000 |

| Escherichia coli | 35218 | 2000 |

| Pseudomonas aeruginosa | 27853 | 4000 |

| Enterococcus faecalis | 29212 | 1024 |

Table 2: Minimum Bactericidal Concentration (MBC) of Trimebutine against Various Bacterial Strains

| Bacterial Strain | ATCC Number | MBC (mg/L) |

| Staphylococcus aureus | 29213 | 16000 |

| Staphylococcus aureus | 25923 | 16000 |

| Escherichia coli | 25922 | 2000 |

| Escherichia coli | 35218 | 8000 |

| Pseudomonas aeruginosa | 27853 | 4000 |

| Enterococcus faecalis | 29212 | 4000 |

Observations from the data:

-

Trimebutine demonstrated activity against all tested Gram-positive and Gram-negative bacteria, with MIC values ranging from 1024 to 4000 mg/L.[1][3][4]

-

For E. coli ATCC 25922 and P. aeruginosa ATCC 27853, the MIC and MBC values were identical, suggesting a bactericidal effect at the concentration that inhibits growth.[1][3][4]

-

For the Gram-positive isolates (S. aureus and E. faecalis) and E. coli ATCC 35218, the MBC was significantly higher than the MIC, indicating a bacteriostatic effect at lower concentrations, with bactericidal activity requiring higher concentrations.[1][3][4]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the in-vitro antimicrobial activity of Trimebutine.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Trimebutine was determined using the broth microdilution method, following the recommendations of the Clinical and Laboratory Standards Institute (CLSI).[1][2]

Protocol:

-

Preparation of Trimebutine Stock Solution: A stock solution of Trimebutine powder was prepared and sterilized.

-

Serial Dilutions: Serial twofold dilutions of the Trimebutine stock solution were prepared in a 96-well microtiter plate using Mueller-Hinton broth. The concentrations tested ranged from 0.25 mg/L to 16000 mg/L.

-

Inoculum Preparation: The bacterial strains were cultured to achieve a specific turbidity, corresponding to a standardized cell density. This suspension was then diluted to the final inoculum concentration.

-

Inoculation: Each well of the microtiter plate containing the Trimebutine dilutions was inoculated with the standardized bacterial suspension.

-

Controls:

-

Growth Control: Wells containing only the broth and the bacterial inoculum (no Trimebutine) were included to ensure the viability and growth of the bacteria.

-

Sterility Control: Wells containing only the broth (no bacteria or Trimebutine) were included to check for contamination.

-

-

Incubation: The inoculated plates were incubated at 37°C for 16-18 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of Trimebutine at which there was no visible growth of bacteria.[1]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined to assess whether Trimebutine was bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol:

-

Subculturing from MIC Wells: Following the MIC determination, a 10 μL aliquot was taken from each well that showed no visible growth.

-

Plating: The aliquot was spread onto a Mueller-Hinton agar plate.

-

Incubation: The agar plates were incubated at 37°C for 18-24 hours.

-

MBC Determination: The MBC was defined as the lowest concentration of Trimebutine that resulted in a >99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).[1]

Discussion on Mechanism of Action

While the precise mechanism for Trimebutine's in-vitro bacteriostatic and bactericidal effects is not yet elucidated, it is hypothesized that its known physiological actions within the gastrointestinal tract may contribute to an environment that is less conducive to bacterial colonization and overgrowth.[1] The established mechanisms of Trimebutine are not directly linked to antibacterial activity and include:

-

Opioid Receptor Agonism: Trimebutine acts as an agonist on peripheral mu, kappa, and delta opiate receptors in the gastrointestinal tract.[1]

-

Modulation of GI Peptides: It influences the release of gastrointestinal peptides such as motilin, vasoactive intestinal peptide, gastrin, and glucagon.[1]

-

Ion Channel Modulation: Trimebutine has been shown to modulate calcium and potassium channels, which affects smooth muscle contractility.[1]

It is important to note that these are the mechanisms for its effects on motility and visceral sensitivity. Further research is required to determine the direct molecular interactions, if any, between Trimebutine and bacterial cells that lead to growth inhibition and cell death.[1]

Conclusion and Future Directions

The preliminary in-vitro data presented in this guide suggest that Trimebutine possesses bacteriostatic and, at higher concentrations, bactericidal activity against several common gastrointestinal bacteria.[1] These findings open a new avenue for understanding the therapeutic profile of this well-established drug. However, it is crucial to acknowledge that this is an emerging area of research.

Future investigations should focus on:

-

Expanding the panel of bacterial strains tested to include a wider range of gut commensals and pathogens.

-

Elucidating the specific molecular mechanism(s) of Trimebutine's antibacterial action.

-

Conducting in-vivo studies to determine if the concentrations required for antimicrobial activity are achievable and safe in a clinical setting.

This foundational knowledge provides a strong rationale for further exploration of Trimebutine's potential role in managing conditions related to gut dysbiosis and bacterial overgrowth.

References

- 1. Trimebutine as a potential antimicrobial agent: a preliminary in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trimebutine as a potential antimicrobial agent: a preliminary in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trimebutine as a potential antimicrobial agent: a preliminary in vitro approach – hippokratia.gr [hippokratia.gr]

An In-depth Technical Guide to the Biochemical Properties and Multifaceted Actions of Trimebutine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine, [2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate, is a multifaceted spasmolytic agent with a complex pharmacological profile that has been in clinical use for the management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1][2][3] Unlike conventional antispasmodics, Trimebutine exhibits a unique dual modulatory effect on gastrointestinal motility, acting as both a prokinetic and an antispasmodic agent depending on the physiological context.[1][4] This comprehensive technical guide delves into the core biochemical properties and multifaceted actions of Trimebutine, providing researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, supported by quantitative data, experimental protocols, and visual representations of its signaling pathways.

Biochemical Properties and Pharmacokinetics

Trimebutine is rapidly absorbed after oral administration, undergoing extensive first-pass metabolism in the liver.[5] Its primary active metabolite, N-monodesmethyltrimebutine (nortrimebutine), retains significant pharmacological activity and contributes to the overall therapeutic effect.[5][6]

Table 1: Pharmacokinetic Parameters of Trimebutine and N-desmethyltrimebutine

| Parameter | Trimebutine | N-desmethyltrimebutine (nor-trimebutine) | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 1-2 hours | [5] |

| Protein Binding | Minimal (~5%) | Not specified | [5] |

| Metabolism | Extensive hepatic first-pass | Active metabolite | [5][6] |

| Elimination Half-life (t½) | Approximately 1 hour | Not specified | [5] |

Multifaceted Pharmacological Actions

Trimebutine's complex mechanism of action involves interaction with multiple targets within the gastrointestinal tract, primarily opioid receptors and various ion channels.

Opioid Receptor Modulation

Trimebutine and its metabolite, N-desmethyltrimebutine, act as agonists at peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors.[1][7][8] This interaction is considered a cornerstone of its regulatory effects on gut motility and visceral sensitivity.[8][9]

Table 2: Opioid Receptor Binding Affinity of Trimebutine and N-desmethyltrimebutine

| Compound | Receptor Subtype | Binding Affinity (Ki) | Relative Affinity/Selectivity Index | Reference |

| Trimebutine (TMB) | μ (mu) | 0.18 μM | 100 | [8] |

| δ (delta) | - | 12 | [9] | |

| κ (kappa) | - | 14.4 | [9] | |

| N-desmethyltrimebutine (NDTMB) | μ (mu) | 0.72 μM | 100 | [8] |

| δ (delta) | - | 32 | [9] | |

| κ (kappa) | - | 25 | [9] |

Note: A lower Ki value indicates higher binding affinity. The selectivity index is relative to the mu receptor.

Ion Channel Modulation

Trimebutine directly modulates the activity of several key ion channels in gastrointestinal smooth muscle cells, contributing to its spasmolytic and prokinetic effects.[4][10]

Trimebutine inhibits L-type voltage-dependent calcium channels (Cav1.2), reducing calcium influx and leading to smooth muscle relaxation, particularly at higher concentrations.[4][10][11]

Trimebutine has a dual effect on potassium channels. It inhibits large-conductance calcium-activated potassium channels (BKca), which can lead to membrane depolarization and muscle contraction at lower concentrations.[1][6]

Trimebutine and its metabolite also block voltage-gated sodium channels, an action that contributes to its local anesthetic properties and modulation of visceral pain.[6]

Table 3: Ion Channel Modulation by Trimebutine and N-desmethyltrimebutine

| Compound | Ion Channel | Action | IC50 / Ki | Reference |

| Trimebutine (TMB) | L-type Ca²⁺ Channels | Inhibition | 7 μM (at -40 mV holding potential) | [10] |

| 36 μM (at -60 mV holding potential) | [10] | |||

| Large-conductance Ca²⁺-activated K⁺ (BKca) Channels | Inhibition | - | [1] | |

| Voltage-gated Na⁺ Channels | Inhibition (displaces [³H]batrachotoxin) | Ki = 2.66 ± 0.15 μM | [6] | |

| Inhibition of Na⁺ currents | IC50 = 0.83 ± 0.09 μM | [6] | ||

| Voltage-gated K⁺ Channels | Inhibition | IC50 = 23 ± 6 μM (at 10 μM) | [6] | |

| N-desmethyltrimebutine (nor-TMB) | Voltage-gated Na⁺ Channels | Inhibition (displaces [³H]batrachotoxin) | Ki = 0.73 ± 0.02 μM | [6] |

| Inhibition of Na⁺ currents | IC50 = 1.23 ± 0.19 μM | [6] | ||

| Veratridine-induced glutamate release (Na⁺ channel-dependent) | Inhibition | IC50 = 8.5 μM | [6] |

Modulation of Gastrointestinal Peptides

Trimebutine influences the release of several gastrointestinal peptides that regulate motility, such as motilin and gastrin.[2][3][7]

Signaling Pathways

The multifaceted actions of Trimebutine are a result of its ability to engage multiple signaling pathways simultaneously.

Caption: Signaling pathways of Trimebutine.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a method to determine the binding affinity of Trimebutine and its metabolites for opioid receptors.

Objective: To determine the inhibition constant (Ki) of test compounds for μ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from guinea pig brain).

-

Radioligand (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U69593 for κ).

-

Unlabeled ligand for determining non-specific binding (e.g., Naloxone).

-

Test compounds: Trimebutine and N-desmethyltrimebutine.

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (pre-soaked in 0.3% polyethylenimine).

-

96-well microtiter plates.

-

Filtration apparatus.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding for each test compound concentration.

-

Total Binding: Add membrane preparation and radioligand.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of unlabeled naloxone.

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (Trimebutine or N-desmethyltrimebutine).

-

-

Incubation: Incubate the plates at room temperature for 60 minutes to allow binding to reach equilibrium.